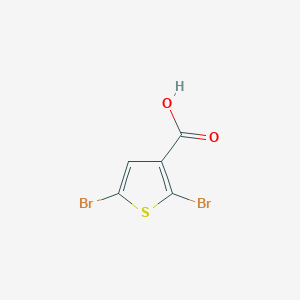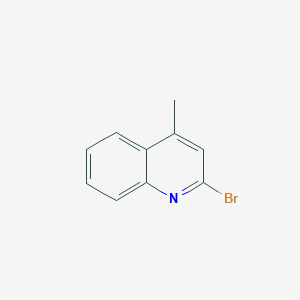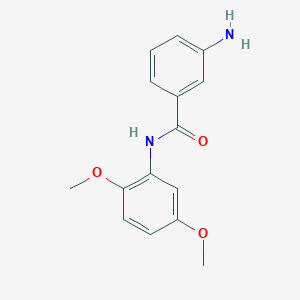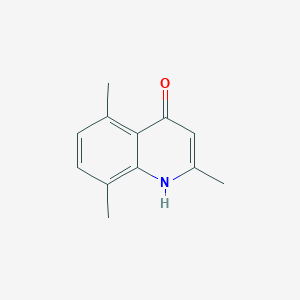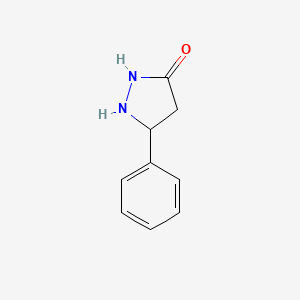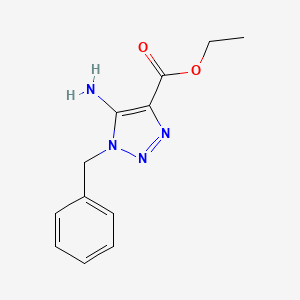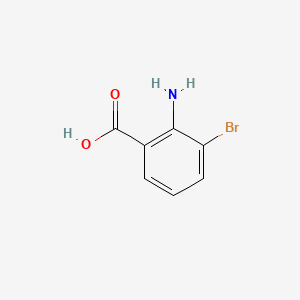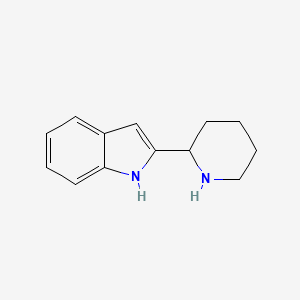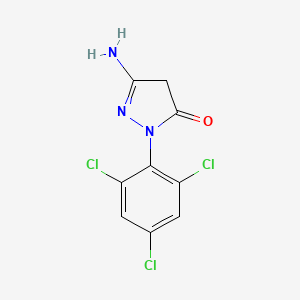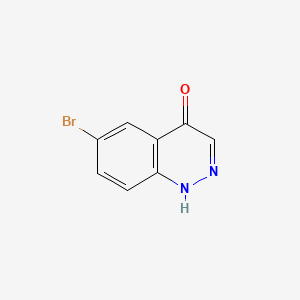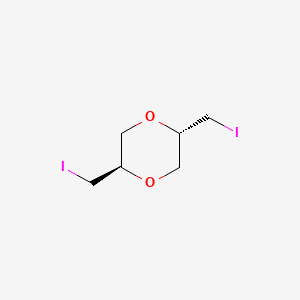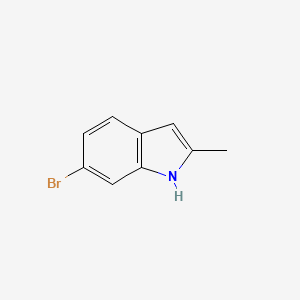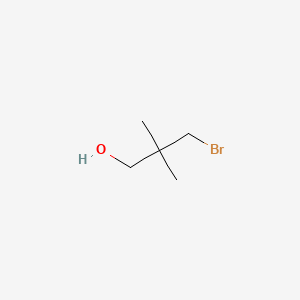
3-Bromo-2,2-dimethyl-1-propanol
Übersicht
Beschreibung
3-Bromo-2,2-dimethyl-1-propanol: is an organic compound with the molecular formula C5H11BrO It is a brominated alcohol, characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of 2,2-dimethyl-1-propanol: One common method for preparing 3-Bromo-2,2-dimethyl-1-propanol involves the bromination of 2,2-dimethyl-1-propanol. This reaction typically uses a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions. The reaction proceeds via the substitution of a hydroxyl group with a bromine atom.
Industrial Production Methods: Industrially, the preparation of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Bromo-2,2-dimethyl-1-propanol can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 2,2-dimethyl-1-propanol. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles. For example, reaction with sodium azide (NaN3) can yield 3-azido-2,2-dimethyl-1-propanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium azide (NaN3), sodium hydroxide (NaOH), and other nucleophiles.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as 3-bromo-2,2-dimethylpropanal.
Reduction: Formation of 2,2-dimethyl-1-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 3-Bromo-2,2-dimethyl-1-propanol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in constructing carbon-carbon and carbon-heteroatom bonds.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of brominated alcohols on biological systems. It may serve as a model compound for studying enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Intermediates: this compound can be used as an intermediate in the synthesis of pharmaceutical compounds. Its bromine atom can be replaced with other functional groups to create biologically active molecules.
Industry:
Specialty Chemicals: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. Its unique structure allows for the modification of physical and chemical properties of these products.
Wirkmechanismus
3-Chloro-2,2-dimethyl-1-propanol: Similar to 3-Bromo-2,2-dimethyl-1-propanol, this compound contains a chlorine atom instead of a bromine atom. The reactivity of the chlorine atom is generally lower than that of the bromine atom, making this compound more reactive in substitution reactions.
2,2-Dimethyl-1-propanol: This compound lacks the halogen atom, making it less reactive in nucleophilic substitution reactions. it can still undergo oxidation and reduction reactions similar to this compound.
Uniqueness:
Reactivity: The presence of the bromine atom in this compound enhances its reactivity compared to similar compounds without halogen atoms or with less reactive halogens.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-2,2-dimethyl-1-propanol
- 2,2-Dimethyl-1-propanol
- 3-Iodo-2,2-dimethyl-1-propanol
Eigenschaften
IUPAC Name |
3-bromo-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-5(2,3-6)4-7/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOQXYPZBYTICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193897 | |
| Record name | 3-Bromo-2,2-dimethyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40894-00-6 | |
| Record name | 3-Bromo-2,2-dimethyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040894006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40894-00-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-2,2-dimethyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2,2-dimethyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


